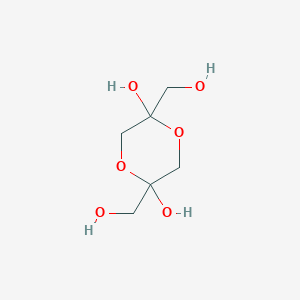

1,3-Dihydroxyacetone dimer

Overview

Description

1,3-Dihydroxyacetone dimer, also known as 2,5-Dihydroxydioxane-2,5-dimethanol, is primarily used as an ingredient in sunless tanning products . It is a waterproof skin dye used to darken light or unpigmented areas of skin affected by vitiligo, scars, or other causes . It is also used as a catalytic agent and petrochemical additive .

Synthesis Analysis

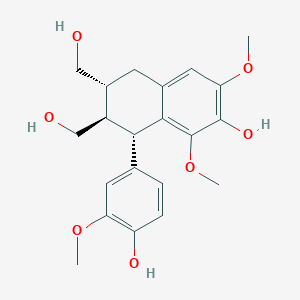

1,3-Dihydroxyacetone (DHA) is produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . It can be synthesized by reacting acetone with glyoxal in the presence of a nucleophile such as sodium hydroxide .Molecular Structure Analysis

The molecular formula of 1,3-Dihydroxyacetone dimer is C6H12O6 . The normal form is a dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). The dimer slowly dissolves in water, whereupon it converts to the monomer .Chemical Reactions Analysis

The handling of DHA is delicate as it can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . DHA can also be involved in further side-reactions, yielding original side-products, as well as compounds of interest .Physical And Chemical Properties Analysis

1,3-Dihydroxyacetone dimer is a hygroscopic white crystalline powder. It has a sweet cooling taste and a characteristic odor . It has a melting point of 75-80 °C (lit.) .Scientific Research Applications

Application in Cosmetics

- Field : Cosmetic Industry

- Summary of Application : 1,3-Dihydroxyacetone (DHA) is widely used in cosmetics as a self-tanning agent . It reacts with amino acids in the skin cuticle to generate a brown protective film to prevent excessive water evaporation, promote moisturization, and provide sun and anti-ultraviolet radiation protection .

- Methods of Application : The industrial production of DHA mainly relies on chemical synthesis and biotechnological synthetic routes . The chemical synthesis method includes formaldehyde condensation and glycerol oxidation .

- Results or Outcomes : DHA does not cause any harmful effects to the skin, as it has been a common active ingredient in sunless tanning skincare preparations .

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary of Application : 1,3-Dihydroxyacetone dimer is used as a building block in organic synthesis . It serves as a reagent in three-carbon nucleophilic or electrophilic component in various reactions .

- Results or Outcomes : The outcomes would also depend on the specific reactions. The dimer could potentially be used to synthesize a variety of organic compounds .

Application in Petrochemical Industry

- Field : Petrochemical Industry

- Summary of Application : 1,3-Dihydroxyacetone dimer is used as a catalytic agent and petrochemical additive .

- Results or Outcomes : The outcomes would also depend on the specific processes in the petrochemical industry. The dimer could potentially improve the efficiency of certain processes .

Application in Winemaking

- Field : Food Industry

- Summary of Application : 1,3-Dihydroxyacetone (DHA) is used in the winemaking process . It is involved in the Maillard reaction, which contributes to the color and flavor of the wine .

- Methods of Application : DHA is naturally present in grapes and can be formed during the fermentation process . The specific methods of application would depend on the particular winemaking process.

- Results or Outcomes : The Maillard reaction involving DHA can enhance the sensory properties of the wine, contributing to its overall quality .

Application in Biocompatible Polymers

- Field : Polymer Chemistry

- Summary of Application : 1,3-Dihydroxyacetone dimer can be used in the synthesis of biocompatible polymers . These polymers have potential applications in various fields, including medicine and environmental science .

- Results or Outcomes : The outcomes would also depend on the specific polymer synthesis process. The dimer could potentially be used to synthesize a variety of biocompatible polymers with improved biodegradability .

Application in Biodiesel Industry

- Field : Biodiesel Production

- Summary of Application : 1,3-Dihydroxyacetone (DHA) is produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . It can be used to improve the efficiency and sustainability of biodiesel production .

- Methods of Application : DHA is produced from glycerol, which is a byproduct of biodiesel production . The specific methods of application would depend on the particular biodiesel production process.

- Results or Outcomes : The use of DHA in biodiesel production could potentially help address current sustainability challenges encountered in the industry .

Safety And Hazards

1,3-Dihydroxyacetone dimer causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

1,3-Dihydroxyacetone dimer | |

CAS RN |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)